

Preclinical Profile of Derazantinib Racemate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Derazantinib Racemate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for **derazantinib racemate** (formerly ARQ 087), a potent and orally bioavailable multi-kinase inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of derazantinib's mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its preclinical evaluation.

Core Mechanism of Action

Derazantinib is an ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.^{[1][2]} It demonstrates potent activity against FGFR1, FGFR2, and FGFR3.^{[1][2]} Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, and fusions, is a known driver in various cancers.^{[1][2]} Derazantinib also exhibits inhibitory activity against colony-stimulating factor 1 receptor (CSF1R), suggesting a potential role in modulating the tumor microenvironment.^{[4][5]} Preclinical data indicate that by inhibiting CSF1R, derazantinib may reduce the population of tumor-associated macrophages (M2-TAMs), which are known to be immunosuppressive.^[4]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of derazantinib.

Table 1: In Vitro Biochemical Activity of Derazantinib

Target Kinase	IC50 (nM)	Reference(s)
FGFR1	4.5	[1] [2]
FGFR2	1.8	[1] [2]
FGFR3	4.5	[1] [2]
CSF1R	equipotent to FGFR1/2/3	[5]

Table 2: Cellular Activity of Derazantinib

Cell Line	Cancer Type	FGFR Alteration	Assay	Endpoint	Result	Reference(s)
SNU-16	Gastric Cancer	FGFR2 Amplification & Fusion	Proliferation	GI50	Synergy with paclitaxel	[4]
NCI-H716	Colorectal Cancer	FGFR2 Fusion	Proliferation	-	Growth inhibition	[1] [3]
KATO-III	Gastric Cancer	FGFR2 Amplification	FGFR Signaling	pFGFR2 Inhibition	Dose-dependent inhibition	[2]
KG-1	Acute Myeloid Leukemia	FGFR1 Fusion	FGFR Signaling	pFGFR1 Inhibition	Dose-dependent inhibition	[2]
Urothelial Cancer Cell Lines	Urothelial Cancer	Various	Proliferation	GI50	Mean GI50 of 1.7±0.2 µM	[5]

Table 3: In Vivo Efficacy of Derazantinib in Xenograft Models

Model Type	Cancer Type	FGFR Alteration	Treatment	Outcome	Reference(s)
SNU-16 Xenograft	Gastric Cancer	FGFR2 Amplification & Fusion	Derazantinib	Tumor growth inhibition	[1][3]
NCI-H716 Xenograft	Colorectal Cancer	FGFR2 Fusion	Derazantinib	Tumor growth inhibition	[1][3]
Gastric Cancer PDX	Gastric Cancer	FGFR2 Fusion	Derazantinib	Complete tumor regression	[4]
Urothelial Cancer PDX	Urothelial Cancer	FGFR Mutations/Expression	Derazantinib	Tumor growth inhibition	[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of derazantinib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of derazantinib against target kinases.

Methodology:

- Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are used.
- Kinase activity is measured using a radiometric assay, such as the ADP-Glo™ Kinase Assay, which quantifies ADP production.
- The kinase, a suitable substrate (e.g., poly(E-Y)), and ATP are incubated in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Derazantinib is added at various concentrations to determine its inhibitory effect.

- The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
- The amount of ADP produced is measured by luminescence following the addition of ADP-Glo™ Reagent and Kinase Detection Reagent.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of derazantinib on cancer cell lines.

Methodology:

- Cancer cell lines with known FGFR alterations (e.g., SNU-16, NCI-H716) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of derazantinib or vehicle control (DMSO).
- After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a luminescence-based assay like CellTiter-Glo®.
- For MTT assays, the formazan product is solubilized, and the absorbance is read at a specific wavelength (e.g., 570 nm).
- For CellTiter-Glo®, the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
- The concentration of derazantinib that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.

Western Blot Analysis of FGFR Signaling

Objective: To evaluate the effect of derazantinib on the phosphorylation of FGFR and downstream signaling proteins.

Methodology:

- Cells are seeded and grown to a suitable confluency, then serum-starved to reduce basal signaling.
- Cells are pre-treated with various concentrations of derazantinib for a specified time (e.g., 2 hours) before stimulation with an appropriate ligand (e.g., FGF2) for a short period (e.g., 15 minutes).
- Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- The membrane is incubated with primary antibodies against phosphorylated and total forms of FGFR, FRS2 α , AKT, and ERK overnight at 4°C.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of derazantinib in a living organism.

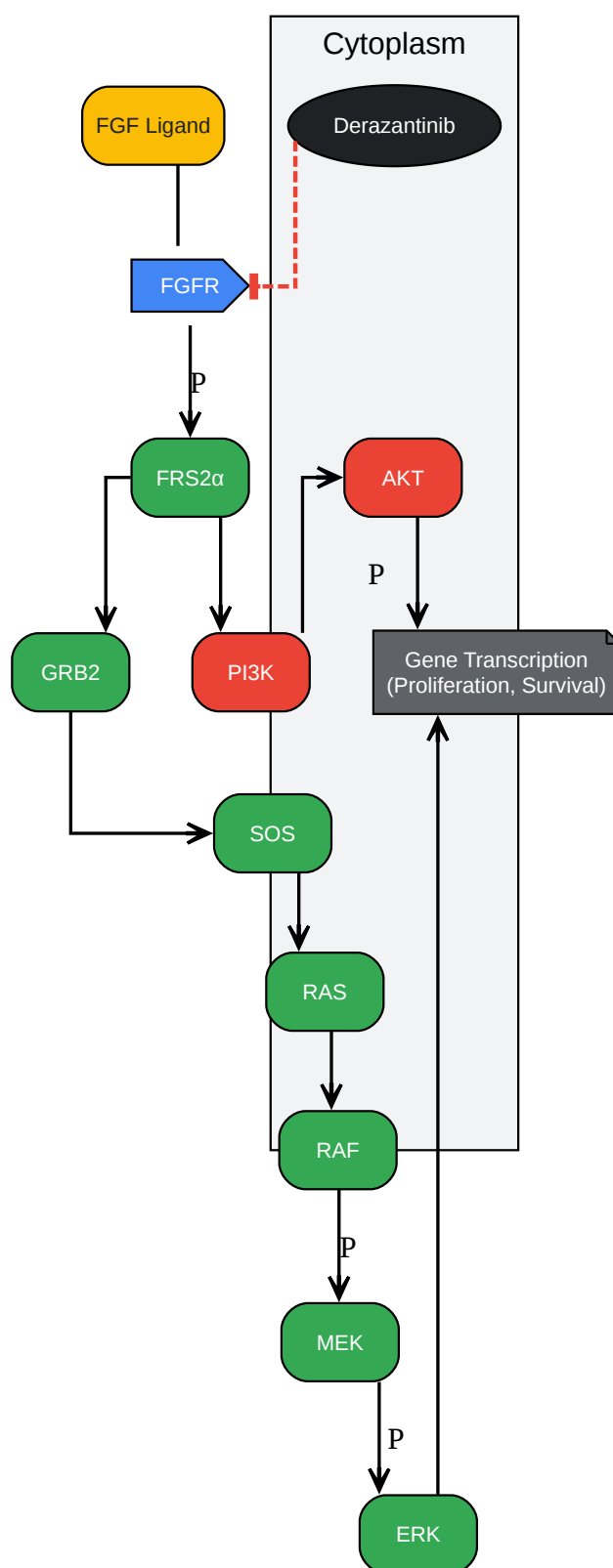
Methodology:

- Human cancer cells (e.g., SNU-16) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Mice are randomized into treatment and control groups.

- Derazantinib is administered orally, once daily, at specified doses. The control group receives a vehicle.
- Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
- Body weight and general health of the mice are monitored throughout the study.
- At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).
- Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.

Visualizations

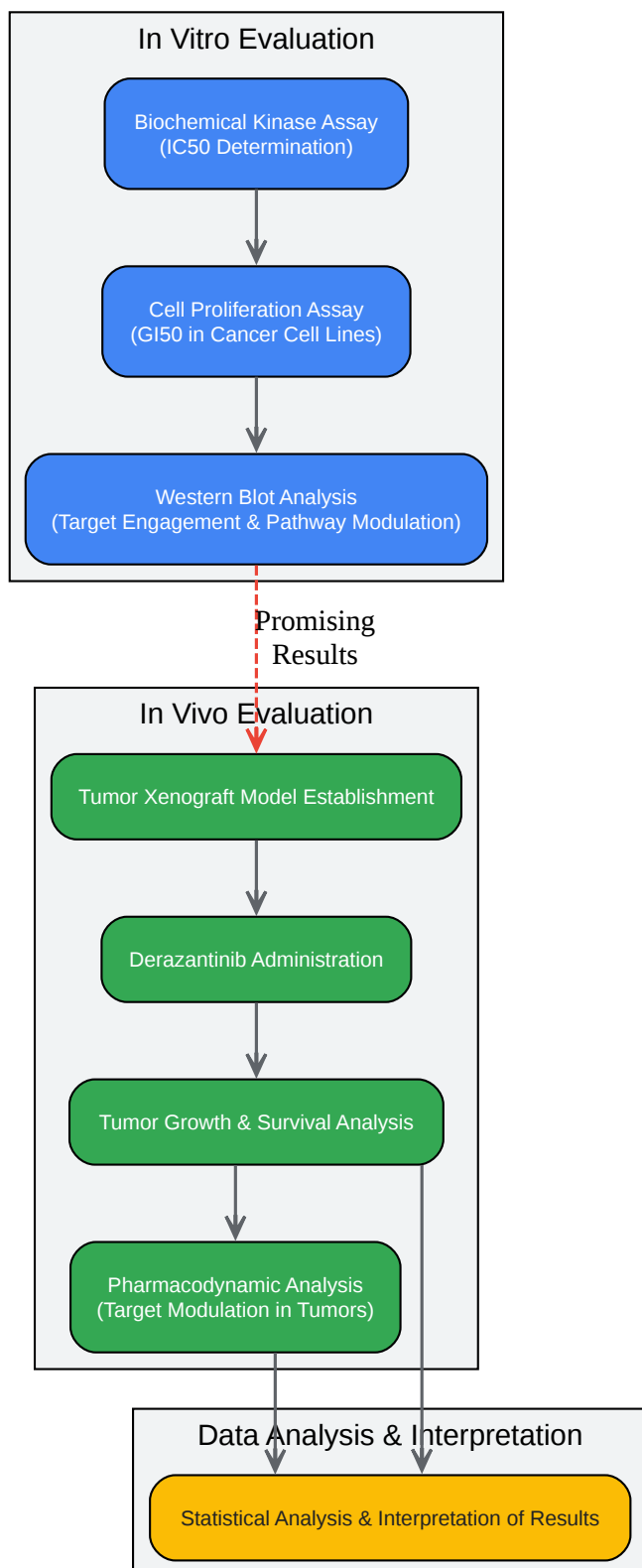
Signaling Pathway Diagram



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Caption: Derazantinib inhibits the FGFR signaling pathway.

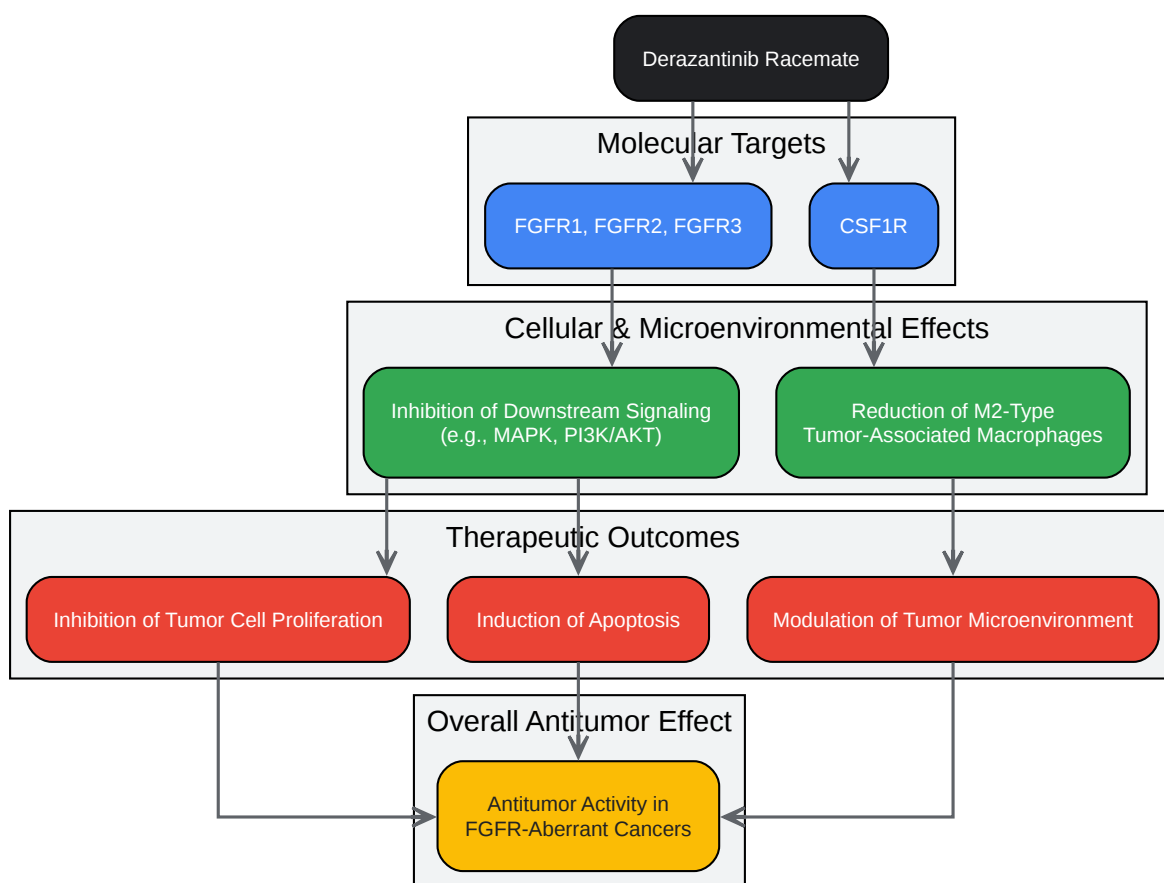
Experimental Workflow Diagram



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Caption: A typical preclinical evaluation workflow for a targeted therapy.

Mechanism of Action Logic Diagram



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Caption: Logical flow of Derazantinib's mechanism of action.

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